N-(2-aminoethyl)benzenesulfonamide

Carbonic anhydrase X-ray crystallography Regioisomerism

N-(2-Aminoethyl)benzenesulfonamide is a unique benzenesulfonamide scaffold with demonstrated anti-pseudomonal activity and a flexible aminoethyl handle for bioconjugation. Unlike the widely studied 4-substituted isomer, this N-substituted variant offers a distinct geometry and activity fingerprint, ideal for novel IP generation and probe development. Procure this high-purity building block to accelerate your medicinal chemistry and chemical biology programs.

Molecular Formula C8H12N2O2S
Molecular Weight 200.26
CAS No. 42988-32-9
Cat. No. B2394257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-aminoethyl)benzenesulfonamide
CAS42988-32-9
Molecular FormulaC8H12N2O2S
Molecular Weight200.26
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NCCN
InChIInChI=1S/C8H12N2O2S/c9-6-7-10-13(11,12)8-4-2-1-3-5-8/h1-5,10H,6-7,9H2
InChIKeyJVFJSUCEQDCCAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Aminoethyl)benzenesulfonamide (CAS 42988-32-9): Structural and Procurement Baseline


N-(2-Aminoethyl)benzenesulfonamide (CAS 42988-32-9) is a benzenesulfonamide derivative with the molecular formula C8H12N2O2S and a molecular weight of approximately 200.26 g/mol . It is characterized by a sulfonamide group directly bonded to a benzene ring, with a 2‑aminoethyl side chain attached to the sulfonamide nitrogen . This compound serves as a versatile small‑molecule scaffold in medicinal chemistry and chemical biology, with reported applications in antimicrobial research and as a carbonic anhydrase inhibitor [1][2].

Why N-(2-Aminoethyl)benzenesulfonamide Cannot Be Replaced by Generic Benzenesulfonamide Analogs


Benzenesulfonamide‑based compounds exhibit widely divergent biological activities and physicochemical properties depending on the position and nature of the substituents on the phenyl ring and the sulfonamide nitrogen. For example, the regioisomeric pair N‑(2‑aminoethyl)benzenesulfonamide (N‑substituted) and 4‑(2‑aminoethyl)benzenesulfonamide (C‑substituted) possess distinct three‑dimensional geometries, electronic distributions, and binding modes to target enzymes [1]. Furthermore, the addition of substituents on the phenyl ring dramatically alters antimicrobial potency and selectivity; in a systematic evaluation of N‑(2‑aminoethyl)benzenesulfonamide derivatives against Pseudomonas aeruginosa, the parent trifluoroacetate salt exhibited measurable activity, whereas closely related analogs such as the 4‑nitro derivative showed an MIC of 78.125 µg/mL and the 4‑chloro derivative displayed a different selectivity profile [2]. These findings underscore that generic substitution with an in‑class benzenesulfonamide is not warranted without quantitative comparative data; the specific substitution pattern of N‑(2‑aminoethyl)benzenesulfonamide confers a unique activity fingerprint that cannot be assumed from structurally similar analogs.

Quantitative Differentiation of N-(2-Aminoethyl)benzenesulfonamide from Structural Analogs


Regioisomeric Specificity: N‑Substituted vs. C‑Substituted Benzenesulfonamide Binding Modes

N‑(2‑Aminoethyl)benzenesulfonamide (N‑substituted) and 4‑(2‑aminoethyl)benzenesulfonamide (C‑substituted) are regioisomers that adopt distinct binding orientations in the active site of human carbonic anhydrase II (hCA II). The C‑substituted isomer has been co‑crystallized with hCA II, revealing a well‑defined binding pose with two inhibitor molecules occupying the active site and a secondary binding pocket [1]. In contrast, the N‑substituted isomer lacks a para‑positioned sulfonamide group capable of coordinating the catalytic zinc ion in the canonical orientation, resulting in a fundamentally different interaction profile [1]. While quantitative inhibition constants (KI) are not yet reported for the N‑substituted parent compound, the extensive structure–activity relationship (SAR) established for N⁴‑substituted 4‑(2‑aminoethyl)benzenesulfonamides demonstrates KI values ranging from 5.9 to 419 nM against hCA IX and 4.0 to 414 nM against hCA XII, underscoring the sensitivity of CA inhibition to the substitution pattern [2].

Carbonic anhydrase X-ray crystallography Regioisomerism

Antimicrobial Activity Fingerprint: Differential Potency Against Pseudomonas aeruginosa

In a systematic evaluation of 27 N‑(2‑aminoethyl)benzenesulfonamide derivatives against Gram‑negative and Gram‑positive bacteria, the parent N‑(2‑aminoethyl)benzenesulfonamide trifluoroacetate salt (1a) was identified as one of six compounds showing the greatest anti‑pseudomonal activity in disc diffusion assays [1]. However, its activity profile differs markedly from closely related analogs. The 4‑nitro derivative (1d) exhibited an MIC of 78.125 µg/mL against P. aeruginosa and 156.25 µg/mL against Bacillus subtilis and Proteus vulgaris, whereas the 4‑chloro derivative (1c) and 4‑methyl derivative (1b) displayed distinct selectivity patterns [1]. The parent compound 1a, lacking an aromatic substituent, provides a distinct baseline activity that enables researchers to dissect the contribution of the sulfonamide‑linked 2‑aminoethyl chain independently of phenyl ring electronic effects.

Antimicrobial Pseudomonas aeruginosa Minimum inhibitory concentration

Carbonic Anhydrase Inhibition: Class‑Level SAR and the Critical Role of the 4‑Position

The benzenesulfonamide pharmacophore is a well‑established zinc‑binding group for carbonic anhydrase (CA) inhibition. A comprehensive SAR study on 4‑(2‑aminoethyl)benzenesulfonamide derivatives revealed that the introduction of N⁴‑substituents can enhance inhibitory potency against tumor‑associated isoforms hCA IX and hCA XII, with KI values ranging from 5.9 to 419 nM for hCA IX and 4.0 to 414 nM for hCA XII [1]. The most potent derivatives (11 and 12) achieved KI values of 5.9 nM and 6.2 nM against hCA IX, respectively, outperforming clinically used CA inhibitors such as acetazolamide (AAZ) and methazolamide (MZA) which exhibit KI values in the range of 24–50 nM [1]. While these data pertain to C‑substituted analogs, they establish a quantitative benchmark for benzenesulfonamide‑based CA inhibitors and highlight the profound influence of the substitution pattern on isoform selectivity (selectivity ratios hCA IX/hCA II of 10–15 for the best compounds) [1].

Carbonic anhydrase Enzyme inhibition Structure–activity relationship

Structural Resolution: High‑Resolution Co‑Crystal of the C‑Substituted Regioisomer

The C‑substituted regioisomer 4‑(2‑aminoethyl)benzenesulfonamide has been co‑crystallized with human carbonic anhydrase II, yielding a high‑resolution structure (1.45 Å) that reveals two distinct inhibitor molecules bound to the enzyme: one in the canonical active site coordinating the zinc ion, and a second in a secondary binding pocket [1]. This structural information provides atomic‑level insight into the binding determinants of the benzenesulfonamide scaffold and serves as a reference for computational docking studies involving N‑(2‑aminoethyl)benzenesulfonamide [1]. While the N‑substituted isomer has not yet been structurally characterized, the available data for the C‑substituted analog offers a valuable template for understanding how changes in the attachment point of the aminoethyl chain alter ligand‑protein interactions.

X‑ray crystallography Carbonic anhydrase Ligand‑protein complex

Synthetic Accessibility and Derivative Diversity

N‑(2‑Aminoethyl)benzenesulfonamide is commercially available from multiple vendors with reported purities of ≥95% . Its primary amino group offers a convenient synthetic handle for further derivatization via amide bond formation, reductive amination, or sulfonylation, enabling the rapid construction of focused compound libraries. In contrast, the C‑substituted regioisomer 4‑(2‑aminoethyl)benzenesulfonamide (CAS 35303‑76‑5) is also commercially available but has been more extensively derivatized at the N⁴‑position in published SAR studies, as exemplified by the synthesis of 13 novel N⁴‑substituted analogs in a single medicinal chemistry campaign [1]. The N‑substituted isomer therefore offers an underexplored chemical space with comparable synthetic accessibility.

Organic synthesis Scaffold diversification Library synthesis

Optimal Use Cases for N-(2-Aminoethyl)benzenesulfonamide (CAS 42988-32-9)


Antimicrobial Lead Discovery and SAR Studies

N‑(2‑Aminoethyl)benzenesulfonamide serves as a core scaffold for the synthesis of antimicrobial agents targeting Gram‑negative pathogens such as Pseudomonas aeruginosa [1]. Its unsubstituted phenyl ring provides a baseline for evaluating the impact of electron‑withdrawing (e.g., 4‑NO₂) or electron‑donating (e.g., 4‑CH₃) substituents on potency and selectivity, as demonstrated in a systematic 27‑compound library where the parent trifluoroacetate salt exhibited significant anti‑pseudomonal activity [1].

Carbonic Anhydrase Inhibitor Development

Although the N‑substituted isomer has not been directly profiled against carbonic anhydrase isoforms, its close structural analog 4‑(2‑aminoethyl)benzenesulfonamide is a validated CA inhibitor with low nanomolar KI values against tumor‑associated isoforms hCA IX and hCA XII [2]. The N‑substituted scaffold can be employed as a starting point for the design of novel CA inhibitors with potentially altered isoform selectivity profiles, particularly given the availability of high‑resolution co‑crystal structures of the C‑substituted regioisomer that inform docking studies [3].

Chemical Biology Probe Synthesis

The primary amino group of N‑(2‑aminoethyl)benzenesulfonamide provides a versatile conjugation handle for the attachment of fluorescent dyes, biotin, or photoaffinity labels. This enables the creation of chemical probes for target identification and mechanistic studies, leveraging the sulfonamide group's ability to engage zinc‑containing enzymes or other protein targets [1][2].

Underexplored Chemical Space Exploration

Compared with the extensively studied 4‑(2‑aminoethyl)benzenesulfonamide series, the N‑substituted isomer remains relatively unexplored in the peer‑reviewed literature [2]. This presents an opportunity for medicinal chemistry groups to generate novel intellectual property and identify differentiated biological activities through focused library synthesis and phenotypic screening.

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